2-Ethylcyclopentanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

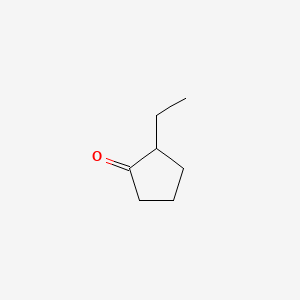

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-2-6-4-3-5-7(6)8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTKUTYPOKHBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70976723 | |

| Record name | 2-Ethylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4971-18-0, 61215-75-6 | |

| Record name | 2-Ethylcyclopentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4971-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylcyclopentan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004971180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Ethylcyclopentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061215756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylcyclopentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylcyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70976723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylcyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.284 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 2-Ethylcyclopentanone (CAS 4971-18-0)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to provide in-depth insights into the properties, synthesis, analysis, and application of this compound, grounded in established scientific principles and methodologies.

Core Molecular Identity and Significance

This compound (CAS: 4971-18-0) is a cyclic ketone featuring a five-membered aliphatic ring substituted with an ethyl group at the alpha-position to the carbonyl.[1] This structure is a valuable building block in organic synthesis. Its reactivity is primarily dictated by the carbonyl group, making it a versatile intermediate for constructing more complex molecular architectures. While it finds use in the fragrance and flavor industries, its principal value in a research and development context lies in its utility as a precursor in the synthesis of novel organic compounds, including potential pharmaceutical agents.[1] It is widely used in biochemical experiments and drug synthesis research.[1]

Key Identifiers:

-

IUPAC Name: 2-ethylcyclopentan-1-one

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Development

The cyclopentanone scaffold is a prevalent motif in a variety of biologically active natural products and synthetic pharmaceuticals. [7][8]Its utility stems from its ability to serve as a rigid framework for orienting functional groups in three-dimensional space, which is critical for molecular recognition and binding to biological targets like enzymes and receptors.

-

Scaffold for Bioactive Molecules: Research has demonstrated that derivatives of cyclopentanone can be used to synthesize novel compounds with potential therapeutic applications, including pyran and pyridine derivatives with antitumor activity. [8]The cyclopentanone ring provides a robust starting point for multicomponent reactions, allowing for the rapid generation of diverse chemical libraries for high-throughput screening. [8]* Analogue to Important Pharmacophores: The inclusion of small, conformationally restricted rings is a well-established strategy in medicinal chemistry to enhance drug properties. Similar to the widely used cyclopropyl group, the cyclopentyl moiety can improve metabolic stability, increase potency, and fine-tune solubility and permeability. [9]By serving as a precursor, this compound enables the exploration of chemical space around this valuable scaffold.

-

Intermediate in Steroid Synthesis: Related cyclic ketones are foundational intermediates in the total synthesis of steroids and other complex natural products. [3]

Safety, Handling, and Storage Protocols

Ensuring laboratory safety is non-negotiable. This compound is a flammable liquid that can cause skin and eye irritation. [10][11]Adherence to proper handling and storage procedures is mandatory.

Mandatory Personal Protective Equipment (PPE)

-

Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. [10]* Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile) inspected prior to use. [10]* Body Protection: Wear a flame-resistant lab coat and appropriate protective clothing. [10]

Step-by-Step Handling Procedure

-

Ventilation: All handling must be conducted in a well-ventilated area, preferably within a chemical fume hood. [10][12]2. Ignition Source Control: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and receiving equipment. [12]3. Dispensing: When transferring the liquid, do so carefully to avoid splashing and the formation of aerosols or vapors. [10]4. Avoid Contact: Prevent direct contact with skin and eyes and avoid breathing vapors. [10][13]5. Decontamination: After handling, wash hands and face thoroughly. Immediately change any contaminated clothing. [11]

Storage & Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials and ignition sources. [10]* Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with all local, state, and federal regulations. [10]

Caption: Standard operating procedure for safe handling.

References

- This compound. (2024-04-10). ChemBK.

- Chemical Properties of Cyclopentanone, 2-ethyl- (CAS 4971-18-0). (n.d.). Cheméo.

- Synthesis of 2-ethyl-2carboethoxycyclopentanone. (n.d.). PrepChem.com.

- 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy- Safety Data Sheet. (2018-06-22). Synerzine.

- 2-Ethylcyclopentan-1-one. (n.d.). PubChem.

- (R)-2-ethylcyclopentanone. (n.d.). PubChem.

- Cyclopentanone, 2-ethyl-. (n.d.). NIST WebBook.

- Simple Synthesis of 2-Cyclopentenones. (2018-11-14). ChemistryViews.

- Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester. (n.d.). Google Patents.

- Material Safety Data Sheet Cyclopentanone. (n.d.). Indenta Chemicals.

- Synthesis of Cyclopentanone and Cyclohexanone Derivatives. (2025-06-16). ResearchGate.

- Safety Data Sheet: 2-Methylcyclopentanone. (2019-02-25). Chemos GmbH & Co.KG.

- The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives. (2016). Scirp.org.

- Cyclopentanone and cyclopentanone derivatives as potent activators of hsf-1. (n.d.). Google Patents.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016-10-13). PubMed.

Sources

- 1. CAS 4971-18-0: this compound | CymitQuimica [cymitquimica.com]

- 2. 2-Ethylcyclopentan-1-one | C7H12O | CID 92991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 4971-18-0 [m.chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. (R)-2-ethylcyclopentanone | C7H12O | CID 12546143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Simple Synthesis of 2-Cyclopentenones - ChemistryViews [chemistryviews.org]

- 8. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]

- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. indenta.com [indenta.com]

- 12. chemos.de [chemos.de]

- 13. synerzine.com [synerzine.com]

Spectroscopic data of 2-Ethylcyclopentanone (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of 2-Ethylcyclopentanone

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 4971-18-0), a cyclic ketone with applications in the fragrance and chemical synthesis industries.[1] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural elucidation of this molecule through modern spectroscopic techniques. We will delve into the principles and practical application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy in the characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns. For a volatile organic compound like this compound, Electron Ionization (EI) is a common and effective ionization method.[2]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following protocol outlines a standard procedure for acquiring the mass spectrum of a liquid sample such as this compound using a gas chromatograph-mass spectrometer (GC-MS) system with an EI source.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Injection: A small volume (typically 1 µL) of the solution is injected into the gas chromatograph. The high temperature of the injection port vaporizes the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert carrier gas (e.g., helium) through a capillary column, which separates this compound from any impurities.

-

Ionization: As the separated this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺•).[2]

-

Fragmentation: The excess energy from the electron impact causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Figure 1: Workflow for GC-MS analysis of this compound.

Mass Spectrum Data

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The data presented below is sourced from the NIST WebBook.[3][4]

| m/z | Relative Intensity | Proposed Fragment |

| 112 | Moderate | [C₇H₁₂O]⁺• (Molecular Ion) |

| 84 | High | [M - C₂H₄]⁺• |

| 83 | Moderate | [M - C₂H₅]⁺ |

| 56 | High | [C₃H₄O]⁺• |

| 55 | High | [C₄H₇]⁺ |

Interpretation of the Mass Spectrum and Fragmentation Causality

The fragmentation of this compound in an EI-MS is a predictable process governed by the stability of the resulting carbocations and radical cations. The interpretation of the major peaks is as follows:

-

m/z 112 (Molecular Ion, M⁺•): This peak corresponds to the intact this compound molecule that has lost one electron. Its presence confirms the molecular weight of the compound.

-

m/z 84 ([M - C₂H₄]⁺•): This prominent peak is likely the result of a McLafferty rearrangement, a characteristic fragmentation of carbonyl compounds with a sufficiently long alkyl chain. A γ-hydrogen from the ethyl group is transferred to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule.

-

m/z 83 ([M - C₂H₅]⁺): This peak arises from the α-cleavage of the C-C bond between the cyclopentanone ring and the ethyl group, leading to the loss of an ethyl radical.

-

m/z 56 ([C₃H₄O]⁺•): This ion can be formed through further fragmentation of the m/z 84 ion, involving the cleavage of the cyclopentanone ring.

-

m/z 55 ([C₄H₇]⁺): This is a common fragment in cyclic alkanes and their derivatives, likely formed by the cleavage and rearrangement of the cyclopentane ring.

Figure 2: Proposed fragmentation pathway of this compound in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The absorption frequencies are characteristic of the types of chemical bonds and functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is a convenient and widely used FT-IR sampling technique.

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded. This is crucial to subtract any signals from the atmosphere (e.g., CO₂, water vapor) and the instrument itself.

-

Sample Application: A small drop of neat (undiluted) this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The IR beam is directed through the crystal and reflects internally. At each reflection point, an evanescent wave penetrates a short distance into the sample, where absorption occurs. The attenuated IR beam is then directed to the detector.

-

Spectrum Generation: The instrument's software processes the signal to generate an IR spectrum, typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Cleaning: After the measurement, the sample is wiped from the crystal using a soft cloth and a suitable solvent (e.g., isopropanol).

Figure 3: Simplified workflow for ATR FT-IR spectroscopy.

Predicted Infrared Spectrum Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| ~2960-2850 | Strong | C-H stretch | Alkyl (CH₃, CH₂) |

| ~1745 | Strong | C=O stretch | Ketone (in a five-membered ring) |

| ~1465 | Medium | C-H bend (scissoring) | CH₂ |

| ~1375 | Medium | C-H bend (rocking) | CH₃ |

Interpretation of the Infrared Spectrum

The IR spectrum of this compound is expected to be dominated by absorptions from the carbonyl group and the alkyl C-H bonds.

-

C-H Stretching (~2960-2850 cm⁻¹): A strong, complex band in this region is characteristic of the stretching vibrations of the C-H bonds in the ethyl group and the cyclopentane ring.

-

C=O Stretching (~1745 cm⁻¹): This is the most diagnostic peak in the spectrum. The strong absorption is due to the stretching of the carbon-oxygen double bond. For a saturated five-membered ring ketone, this peak typically appears at a higher frequency than in a six-membered ring or acyclic ketone due to ring strain.

-

C-H Bending (~1465 cm⁻¹ and ~1375 cm⁻¹): These medium-intensity peaks correspond to the bending vibrations of the CH₂ and CH₃ groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule. It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.

Note: Extensive searches of public spectroscopic databases (including SDBS and PubChem) did not yield detailed, publicly available experimental ¹H and ¹³C NMR spectra for this compound. Therefore, the following sections are based on predicted data derived from established chemical shift correlations and analysis of structurally similar compounds. This approach is a common and valuable tool in chemical research when experimental data is unavailable.

Experimental Protocol: ¹H and ¹³C NMR

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Transfer to NMR Tube: The solution is filtered into a clean, dry 5 mm NMR tube.

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton NMR spectrum. Key parameters include the number of scans, spectral width, and relaxation delay.

-

¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, more scans are typically required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling is usually employed to simplify the spectrum to single lines for each unique carbon.

Figure 4: General workflow for NMR spectroscopy.

Predicted ¹H NMR Spectrum Data (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.3 - 2.1 | Multiplet | 3H | H at C2 and C5 |

| ~2.0 - 1.8 | Multiplet | 2H | H at C3 |

| ~1.7 - 1.5 | Multiplet | 2H | H at C4 |

| ~1.6 - 1.4 | Multiplet | 2H | CH₂ of ethyl group |

| ~0.9 | Triplet | 3H | CH₃ of ethyl group |

Interpretation of the Predicted ¹H NMR Spectrum

-

~0.9 ppm (Triplet, 3H): This upfield signal is characteristic of the methyl (CH₃) protons of the ethyl group. It is split into a triplet by the two adjacent methylene (CH₂) protons.

-

~1.6 - 1.4 ppm (Multiplet, 2H): This signal corresponds to the methylene (CH₂) protons of the ethyl group. The multiplicity is complex due to coupling with both the methyl protons and the methine proton on the ring.

-

~2.3 - 1.5 ppm (Multiplets): The protons on the cyclopentanone ring will appear in this region. The protons on the carbons alpha to the carbonyl group (C2 and C5) are expected to be the most downfield due to the electron-withdrawing effect of the carbonyl. The protons on C3 and C4 will be further upfield. The overlapping signals and complex coupling patterns make precise assignment without 2D NMR techniques challenging.

Predicted ¹³C NMR Spectrum Data (in CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~220 | C1 (C=O) |

| ~48 | C2 |

| ~38 | C5 |

| ~28 | CH₂ of ethyl group |

| ~25 | C3 |

| ~20 | C4 |

| ~12 | CH₃ of ethyl group |

Interpretation of the Predicted ¹³C NMR Spectrum

-

~220 ppm: The most downfield signal is characteristic of the carbonyl carbon in a ketone.

-

~48 ppm: This signal is assigned to the C2 carbon, which is substituted with the ethyl group and is alpha to the carbonyl.

-

~38 ppm: This is assigned to the other alpha-carbon, C5.

-

~28 - 12 ppm: The remaining signals in the upfield region correspond to the other carbons of the cyclopentane ring and the ethyl group. The methyl carbon of the ethyl group is expected to be the most upfield signal.

Conclusion

References

- PubChem. (n.d.). 2-Ethylcyclopentan-1-one. National Center for Biotechnology Information.

- NIST. (n.d.). Cyclopentanone, 2-ethyl-. NIST Chemistry WebBook.

- NIST. (n.d.). Notes on Cyclopentanone, 2-ethyl-. NIST Chemistry WebBook.

- NIST. (n.d.). 2,5-Diethyl cyclopentanone. NIST Chemistry WebBook.

- ResearchGate. (n.d.). Mass spectra of cyclopentanone interacted with 90 fs laser....

- Chemaxon. (n.d.). NMR Predictor.

- FooDB. (2010). Showing Compound Cyclopentanone (FDB003481).

- Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- University of Alberta. (n.d.). CASPRE - 13C NMR Predictor.

- Reddit. (2023). Need help with this 1H NMR spectrum.

- Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

- LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

- Meiler, J., et al. (2000). Fast determination of 13C NMR chemical shifts using artificial neural networks. Journal of chemical information and computer sciences, 40(5), 1169-76.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- NIST. (n.d.). Cyclohexanone, 2-ethyl-. NIST Chemistry WebBook.

- PubChem. (n.d.). (2S,5S)-2,5-dimethylcyclopentanone. National Center for Biotechnology Information.

- YouTube. (2017). How to predict the 13C NMR spectrum of a compound.

- Flynn, P. F. (n.d.). NMR Assignments for 2-Ethyl-Indanone. University of Utah.

- Scribd. (n.d.). IR Spectroscopy of Cyclopentanone and Aldehydes.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- ChemTalk. (n.d.). IR Chart.

- PubChem. (n.d.). (R)-2-ethylcyclopentanone. National Center for Biotechnology Information.

- Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane fragmentation pattern.

- YouTube. (2022). mass spectrum & fragmentation of 2-pentanone.

- ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values.

Sources

Synthesis of 2-Ethylcyclopentanone from cyclopentanone

An In-depth Technical Guide to the Synthesis of 2-Ethylcyclopentanone from Cyclopentanone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The α-alkylation of cyclic ketones is a cornerstone transformation in organic synthesis, pivotal for the construction of complex molecular architectures in natural products and active pharmaceutical ingredients. The synthesis of this compound from cyclopentanone serves as a model reaction that highlights the challenges and strategic solutions inherent in selective C-C bond formation at the α-position. Direct alkylation of the cyclopentanone enolate, while conceptually straightforward, is frequently complicated by issues of poly-alkylation, self-condensation, and a lack of regioselectivity. This guide provides a comprehensive analysis of a superior and widely adopted alternative: the Stork enamine synthesis. We will dissect the mechanistic underpinnings of this methodology, provide a detailed, field-proven experimental protocol, and contrast it with the direct alkylation approach. The causality behind experimental choices, from reagent selection to reaction conditions, is elucidated to provide a self-validating framework for laboratory application.

Introduction: The Challenge of Selective α-Alkylation

Cyclopentanone and its derivatives are prevalent structural motifs in a variety of biologically active molecules, including prostaglandins and steroid precursors. The introduction of an alkyl substituent at the C-2 position is a critical step in many synthetic pathways. The most direct conceptual approach involves the deprotonation of cyclopentanone with a strong base to form an enolate, followed by nucleophilic substitution with an ethyl halide.

However, this method is fraught with practical difficulties. The use of strong bases like sodium amide or alkali metal alkoxides can catalyze competing aldol condensation reactions, leading to dimeric impurities. Furthermore, the newly formed this compound product is itself enolizable, and its enolate can react with the ethyl halide, leading to undesired 2,2-diethylcyclopentanone and 2,5-diethylcyclopentanone byproducts. These challenges necessitate a more elegant and controlled approach to achieve selective mono-alkylation.

Recommended Synthetic Route: The Stork Enamine Synthesis

The Stork enamine synthesis, developed by Gilbert Stork, offers a mild and highly selective method for the α-alkylation of ketones, effectively circumventing the problems associated with direct enolate alkylation. The strategy involves converting the ketone into a more nucleophilic yet less basic enamine intermediate, which can be selectively mono-alkylated under neutral conditions before being hydrolyzed back to the ketone.[1]

Principle and Rationale

The core of the Stork synthesis lies in modulating the reactivity of the carbonyl compound. By reacting cyclopentanone with a secondary amine (e.g., pyrrolidine), the electrophilic carbonyl carbon is transformed into a nucleophilic α-carbon within the enamine structure.[2] This is due to the powerful electron-donating effect of the nitrogen lone pair, which increases the electron density of the α-carbon, making it a "soft" nucleophile. This intermediate reacts efficiently with alkyl halides in an SN2 fashion.[3] Crucially, the resulting alkylated product is an iminium salt, which is no longer nucleophilic, thus preventing over-alkylation. The final step is a simple hydrolysis to regenerate the carbonyl group.[1]

Mechanistic Pathway

The synthesis proceeds through three distinct stages:

-

Enamine Formation: Cyclopentanone reacts with a secondary amine, such as pyrrolidine, under mildly acidic conditions with azeotropic removal of water to form the N,N-disubstituted enamine.

-

Alkylation: The enamine acts as a nucleophile, attacking an ethyl halide (e.g., ethyl iodide) in an SN2 reaction to form a C-C bond at the α-position. This generates a quaternary iminium salt intermediate.[3]

-

Hydrolysis: The iminium salt is readily hydrolyzed with aqueous acid to regenerate the ketone, yielding the final this compound product and the protonated secondary amine.[1]

Workflow Visualization: Stork Enamine Synthesis

The logical flow of the Stork enamine synthesis is depicted below.

Caption: Workflow for the synthesis of this compound via the Stork enamine reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Cyclopentanone | 84.12 | 21.0 g (22.2 mL) | 0.25 |

| Pyrrolidine | 71.12 | 26.7 g (30.9 mL) | 0.375 |

| p-Toluenesulfonic acid | 172.20 | 0.2 g | cat. |

| Toluene | - | 150 mL | - |

| Ethyl Iodide | 155.97 | 42.9 g (22.1 mL) | 0.275 |

| Diethyl Ether | - | 200 mL | - |

| Hydrochloric Acid (6M) | - | 100 mL | - |

| Saturated NaCl (aq) | - | 50 mL | - |

| Anhydrous MgSO₄ | - | - | - |

Procedure:

Step 1: Formation of 1-(Cyclopent-1-en-1-yl)pyrrolidine

-

To a 500 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone (21.0 g, 0.25 mol), pyrrolidine (26.7 g, 0.375 mol), a catalytic amount of p-toluenesulfonic acid (0.2 g), and toluene (150 mL).[4]

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Continue refluxing until no more water is collected (approximately 2-4 hours). The theoretical amount of water is 4.5 mL.

-

Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The crude enamine is a yellow to orange oil and is used directly in the next step without further purification.

Step 2: Alkylation of the Enamine

-

Place the flask containing the crude enamine under a nitrogen atmosphere.

-

Add ethyl iodide (42.9 g, 0.275 mol) dropwise to the crude enamine with stirring. The addition may be exothermic; maintain the temperature below 40 °C with an ice bath if necessary.

-

After the addition is complete, stir the mixture at room temperature for 12-18 hours. The formation of the iminium salt often results in the formation of a thick precipitate.

Step 3: Hydrolysis and Product Isolation

-

To the reaction mixture, add 100 mL of 6M hydrochloric acid.

-

Stir the two-phase mixture vigorously at room temperature for 1 hour to ensure complete hydrolysis of the iminium salt.

-

Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake.

-

Separate the layers. Extract the aqueous layer with an additional 2 x 50 mL of diethyl ether.

-

Combine all organic layers and wash with 50 mL of saturated sodium chloride (brine) solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

Step 4: Purification

-

The crude product is purified by fractional distillation under atmospheric pressure.

-

Collect the fraction boiling at 158-162 °C.

-

The expected yield of pure this compound is typically 60-70%.

Alternative Route: Direct Enolate Alkylation

While less efficient, direct alkylation of the cyclopentanone enolate is a possible, albeit challenging, alternative. This method requires a strong, non-nucleophilic base to quantitatively form the enolate and minimize self-condensation.

Principle and Challenges

The strategy involves using a base like Lithium Diisopropylamide (LDA) to deprotonate cyclopentanone at a low temperature (-78 °C) in an anhydrous aprotic solvent like THF. The resulting lithium enolate is then treated with an ethyl halide. The primary challenges remain:

-

Poly-alkylation: The product, this compound, can also be deprotonated by any remaining enolate or unreacted base, leading to a second alkylation.

-

Regioselectivity: If the starting ketone is unsymmetrical, controlling which α-proton is removed can be difficult.

-

Strictly Anhydrous Conditions: LDA and other strong bases are extremely sensitive to water.

Visualization: Direct Alkylation and Side Reactions

Sources

A Comprehensive Technical Guide to the Physical Properties of 2-Ethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylcyclopentanone (CAS No. 4971-18-0) is a cyclic ketone of significant interest in organic synthesis and as a building block in the development of novel pharmaceutical compounds.[1][2] Its molecular structure, featuring a five-membered ring with an ethyl substituent, imparts specific physical and chemical properties that are crucial for its application and handling. This guide provides an in-depth analysis of two key physical properties of this compound: its boiling point and density. Understanding these fundamental characteristics is paramount for its purification, reaction engineering, and safe storage. This document will not only present the established values for these properties but will also delve into the standardized methodologies for their determination, providing a framework for reproducible and accurate measurements in a laboratory setting.

Core Physical Properties of this compound

The physical properties of a compound are dictated by its molecular structure and the intermolecular forces at play. For this compound, a colorless to pale yellow liquid with a characteristic odor, its boiling point and density are critical parameters for a range of applications.[1]

Data Summary

The following table summarizes the key physical properties of this compound:

| Property | Value | Conditions |

| Boiling Point | 158-160 °C | Atmospheric Pressure |

| Density | 0.9132 g/cm³ | 17 °C |

| Molecular Formula | C₇H₁₂O | |

| Molecular Weight | 112.17 g/mol |

Note: The reported values are based on available literature and may vary slightly depending on the purity of the sample and the experimental conditions.[2][3]

Experimental Determination of Physical Properties

To ensure the accuracy and reliability of experimental data, standardized protocols must be followed. This section details the methodologies for determining the boiling point and density of this compound, grounded in established scientific principles and authoritative standards.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For organic compounds like this compound, this is a key indicator of purity. The presence of impurities can either elevate or depress the boiling point.

Methodology: Micro-Boiling Point Determination using a Thiele Tube

This method is advantageous as it requires a small sample volume and provides accurate results.

Experimental Workflow:

Caption: Workflow for Micro-Boiling Point Determination.

Step-by-Step Protocol:

-

Sample Preparation:

-

Seal one end of a capillary tube by heating it in a flame.

-

Introduce a small amount (approximately 0.5 mL) of this compound into a small test tube (fusion tube).

-

Place the sealed capillary tube, open end down, into the fusion tube containing the sample.

-

-

Apparatus Setup:

-

Securely attach the fusion tube to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.

-

Clamp the thermometer and fusion tube assembly so that it is immersed in a Thiele tube filled with a suitable heat-transfer fluid (e.g., mineral oil or silicone oil). The sample should be positioned in the center of the main body of the Thiele tube.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a Bunsen burner or a micro-burner. The convection currents within the Thiele tube will ensure uniform heating of the sample.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample is equal to the external pressure.

-

-

Measurement:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.

-

Record this temperature as the boiling point of this compound.

-

Causality Behind Experimental Choices:

-

Thiele Tube: The unique shape of the Thiele tube is designed to facilitate uniform heating of the sample through natural convection of the heating fluid, eliminating the need for stirring and reducing the risk of localized overheating.

-

Inverted Capillary Tube: This acts as a manometer. The continuous stream of bubbles indicates that the vapor pressure inside the capillary tube (and thus of the liquid) has overcome the atmospheric pressure. As the liquid cools, the point at which the liquid is drawn back into the capillary signifies the precise moment when the vapor pressure equals the atmospheric pressure.

For industrial applications requiring distillation range analysis, ASTM D1078 provides a standardized method for volatile organic liquids.[4][5][6][7]

Density Determination

Density is a fundamental physical property defined as mass per unit volume. It is an intrinsic property of a substance and can be used to assess its purity and concentration.

Methodology: Density Determination using a Pycnometer

The pycnometer method is a highly accurate technique for determining the density of liquids. It relies on the precise measurement of the mass of a known volume of the liquid. The ASTM D891 standard outlines procedures for determining the apparent specific gravity and density of liquid industrial chemicals, with the pycnometer method being the more accurate approach.[1][8]

Experimental Workflow:

Caption: Workflow for Density Determination using a Pycnometer.

Step-by-Step Protocol:

-

Pycnometer Preparation and Calibration:

-

Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 or 25 mL).

-

Accurately weigh the empty, dry pycnometer on an analytical balance. Record this mass.

-

Fill the pycnometer with deionized water, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium at a known temperature (e.g., 17 °C).

-

Carefully dry the outside of the pycnometer and weigh it. Record the mass.

-

-

Sample Measurement:

-

Empty and thoroughly dry the pycnometer.

-

Fill the pycnometer with this compound, again ensuring no air bubbles are present.

-

Thermostat the pycnometer containing the sample to the same temperature as the water calibration.

-

Dry the exterior of the pycnometer and weigh it. Record the mass.

-

-

Calculation:

-

Calculate the mass of the water by subtracting the mass of the empty pycnometer from the mass of the pycnometer filled with water.

-

Determine the volume of the pycnometer using the known density of water at the measurement temperature.

-

Volume = Mass of water / Density of water at T

-

-

Calculate the mass of the this compound sample by subtracting the mass of the empty pycnometer from the mass of the pycnometer filled with the sample.

-

Calculate the density of this compound:

-

Density = Mass of this compound / Volume of the pycnometer

-

-

Causality Behind Experimental Choices:

-

Pycnometer: This specialized flask is designed to hold a precise and reproducible volume of liquid, which is crucial for accurate density measurements.

-

Constant Temperature Bath: The density of liquids is temperature-dependent. Using a constant temperature bath ensures that both the calibration with water and the measurement of the sample are performed at the same temperature, minimizing error.

-

Deionized Water for Calibration: Deionized water is used as a standard for calibration because its density at various temperatures is well-documented and readily available, providing a reliable basis for determining the exact volume of the pycnometer.

Safety Considerations

When handling this compound, it is imperative to adhere to standard laboratory safety protocols. The compound is a flammable liquid and may cause skin and eye irritation.[2][9] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] In case of accidental contact, rinse the affected area with copious amounts of water. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[2][9]

Conclusion

The boiling point and density of this compound are fundamental physical properties that are essential for its effective use in research and development. Accurate determination of these properties relies on the application of standardized and well-understood experimental methodologies. By following the detailed protocols outlined in this guide, researchers and scientists can ensure the integrity of their data, leading to more reliable and reproducible outcomes in their synthetic and developmental endeavors.

References

- ChemBK. (2024, April 10). This compound.

- ASTM International. (n.d.). D891 Standard Test Methods for Specific Gravity, Apparent, of Liquid Industrial Chemicals.

- National Institute of Standards and Technology. (n.d.). Cyclopentanone, 2-ethyl-. NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). 2-Ethylcyclopentan-1-one. PubChem.

- ASTM International. (n.d.). ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals.

- Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide.

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- JoVE. (2015, June 15). Video: Determining the Density of a Solid and Liquid.

- ASTM International. (n.d.). ASTM D1078-01 - Standard Test Method for Distillation Range of Volatile Organic Liquids.

- ASTM International. (n.d.). ASTM D1078 (Distillation Range of Lacquer Solvents & Diluents).

- ASTM International. (n.d.). ASTM D1078: Distillation Range of Volatile Organic Liquids.

- Chymist.com. (n.d.). Micro Boiling Point Determination.

Sources

- 1. ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals [appliedtesting.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. petrolube.com [petrolube.com]

- 4. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. ASTM D1078 (Distillation Range of Lacquer Solvents & Diluents) – SPL [spllabs.com]

- 7. petrolube.com [petrolube.com]

- 8. store.astm.org [store.astm.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Section 1: Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to the Safe Handling of 2-Ethylcyclopentanone for Laboratory Professionals

This compound is a cyclic ketone utilized in various chemical syntheses, including applications in the fragrance, flavor, and pharmaceutical industries[1]. A comprehensive understanding of its physical and chemical properties is the foundation for a robust safety protocol. This compound is typically a colorless to pale yellow liquid with a characteristic odor[1]. Its key physicochemical properties, which dictate specific handling and storage requirements, are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4971-18-0 | [2][3][4] |

| Molecular Formula | C₇H₁₂O | [2][3][4] |

| Molecular Weight | 112.17 g/mol | [2][5] |

| Boiling Point | 158-160 °C | [3][4] |

| Flash Point | 45.8 °C (Closed Cup) | [2][3] |

| Density | 0.9132 g/cm³ (at 17 °C) | [3][4] |

| Solubility | Limited in water; soluble in organic solvents |

The flash point of 45.8°C is of particular importance. This temperature is low enough to classify this compound as a flammable liquid, meaning it can form an ignitable vapor-air mixture at moderately elevated ambient temperatures. This property mandates stringent control of ignition sources during handling and storage.

Section 2: Hazard Analysis and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several health hazards that necessitate careful handling to minimize risk to laboratory personnel[2][5]. The signal word for this chemical is "Warning"[2][5].

| Hazard Class | GHS Category | Hazard Statement | H-Code |

| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | H302 |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | H335 |

These classifications are not merely administrative; they provide a predictive framework for the potential adverse effects of exposure. The skin, eye, and respiratory irritation potential underscores the imperative for using engineering controls and personal protective equipment to create a barrier between the researcher and the chemical. The acute oral toxicity highlights the need for strict personal hygiene practices and a prohibition on food and drink in the laboratory[6][7].

Caption: GHS Health Hazards of this compound.

Section 3: Core Principles of Safe Handling

A foundational principle of laboratory safety is the "hierarchy of controls," which prioritizes risk mitigation strategies from most to least effective. This framework is essential for developing self-validating protocols that do not rely solely on human behavior.

-

Engineering Controls: These are the most effective controls as they physically isolate the hazard from the user. For this compound, the primary engineering control is a certified chemical fume hood. Its use is non-negotiable due to the H335 "May cause respiratory irritation" classification. The fume hood contains vapors at the source, preventing them from entering the laboratory atmosphere and the user's breathing zone[8][9].

-

Administrative Controls: These are work policies and procedures that reduce exposure. This includes developing and strictly adhering to Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards of this compound, and restricting access to authorized personnel only. Prohibiting eating, drinking, and the application of cosmetics in the lab are critical administrative controls to prevent accidental ingestion[6][7].

-

Personal Protective Equipment (PPE): PPE is the last line of defense. It is used in conjunction with, not as a substitute for, engineering and administrative controls. The selection of PPE must be directly correlated with the identified hazards.

Section 4: Standard Operating Procedure (SOP) for Routine Use

This section outlines the mandatory, step-by-step methodologies for handling this compound.

Personal Protective Equipment (PPE) Protocol

This protocol is a self-validating system; if any component is missing or damaged, work cannot proceed.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards at all times. The H319 "Causes serious eye irritation" hazard makes this mandatory[2]. A face shield should be worn over goggles when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Handle with chemical-impermeable gloves (e.g., nitrile, neoprene) that have been inspected for tears or holes prior to use[2][7]. Gloves must be removed and disposed of immediately if contamination is suspected. Hands should be washed thoroughly with soap and water after glove removal[8].

-

Lab Coat: A flame-resistant lab coat must be worn and fully buttoned. This provides a barrier against skin contact (H315 hazard) and offers protection from the flammability hazard[2][9].

-

-

Footwear: Fully enclosed, non-perforated shoes are required in any area where chemicals are handled[6].

Engineering Controls Protocol (Fume Hood Usage)

-

Verification: Before starting work, verify that the chemical fume hood has a current certification sticker and that the airflow monitor indicates it is functioning correctly.

-

Sash Position: Keep the sash at the lowest possible height that still allows for comfortable work. This maximizes the capture velocity and protective benefit.

-

Work Zone: Conduct all manipulations of this compound at least 6 inches (15 cm) inside the hood to ensure effective vapor capture.

-

Airflow: Avoid rapid movements and blocking the airflow slots at the back of the hood, as this can create turbulence and compromise containment.

General Handling and Dispensing Protocol

-

Preparation: Before handling the primary container, ensure the work area within the fume hood is clean and uncluttered. Use plastic-backed absorbent paper to contain minor drips[7].

-

Grounding: When transferring quantities greater than 500 mL, ground and bond both the source and receiving containers to prevent the buildup of static electricity, which could ignite vapors[10][11]. Use non-sparking tools for all transfers[2][12].

-

Dispensing: Use mechanical pipetting aids or a graduated cylinder for transfers. Mouth pipetting is strictly forbidden[6][7].

-

Sealing: Immediately after dispensing, securely close the container cap to minimize vapor release[2][10].

-

Cleanup: After completion of work, decontaminate all surfaces and equipment. Dispose of all contaminated disposables as hazardous waste.

Section 5: Storage and Waste Management

Safe Storage Protocol

-

Container: Store in the original, tightly sealed container[2][10].

-

Location: The storage location must be a cool, dry, and well-ventilated area designated for flammable liquids[2][10]. Store locked up to prevent unauthorized access[2].

-

Segregation: Store apart from incompatible materials, such as strong oxidizing agents, acids, and bases, to prevent hazardous reactions[9][13]. Do not store with food or drink containers[2].

-

Ignition Sources: The storage area must be free of heat, sparks, and open flames[11][14].

Chemical Waste Disposal Protocol

-

Classification: All this compound waste, including contaminated consumables (e.g., gloves, absorbent pads), is classified as hazardous waste.

-

Collection: Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.

-

Disposal: Do not discharge to sewer systems[2]. Arrange for disposal through a licensed chemical destruction facility or controlled incineration, in strict accordance with all local, state, and federal regulations[2][15].

Section 6: Emergency Procedures

Rapid and correct response to an emergency is critical to minimizing harm. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

Caption: Workflow for responding to spills or personnel exposure.

Spill Response Protocol

-

Alert & Evacuate: Immediately alert personnel in the vicinity. For large spills, evacuate the area and contact emergency services.

-

Control Ignition Sources: Remove all sources of ignition from the area[2][10].

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Containment (Small Spills): For small spills that can be safely managed by trained personnel, use a spill kit with a non-combustible absorbent material (e.g., sand, diatomaceous earth)[10][15].

-

Cleanup: Use spark-proof tools to collect the absorbed material into a suitable, closed container for hazardous waste disposal[2][10].

-

Decontamination: Clean the spill area thoroughly.

Exposure and First Aid Protocol

Immediate action is required. All exposures must be followed by a medical consultation.

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention[2].

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention[2].

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[2].

Section 7: References

-

2-Ethylcyclopentan-1-one | C7H12O | CID 92991. PubChem, National Institutes of Health. [Link]

-

This compound - Physico-chemical Properties. (2024-04-10). ChemBK. [Link]

-

Safety Data Sheet: Cyclopentanone. Carl ROTH. [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Nebraska-Lincoln. [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill. [Link]

-

Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information, NIH. [Link]

-

Safety Protocols for Handling Pharma-Grade Acetone in Laboratories. (2025-02-21). Purosolv. [Link]

Sources

- 1. CAS 4971-18-0: this compound | CymitQuimica [cymitquimica.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound CAS#: 4971-18-0 [m.chemicalbook.com]

- 5. 2-Ethylcyclopentan-1-one | C7H12O | CID 92991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. artsci.usu.edu [artsci.usu.edu]

- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Best Practices for Safe Acetone Handling in Pharma Laboratories [purosolv.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

- 12. fishersci.com [fishersci.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. carlroth.com [carlroth.com]

- 15. carlroth.com [carlroth.com]

The Distinctive Physicochemical Landscape of 2-Ethylcyclopentanone

An In-depth Technical Guide to the Reactivity of the Carbonyl Group in 2-Ethylcyclopentanone

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical behavior of this compound, a versatile ketone intermediate. By dissecting the core principles that govern its carbonyl reactivity—namely electronic effects, steric hindrance, and the influence of ring strain—this document aims to equip chemists with the predictive understanding necessary for advanced synthesis design and execution. The narrative synthesizes mechanistic theory with validated, field-proven protocols to ensure both conceptual clarity and practical applicability.

The reactivity of a carbonyl group is fundamentally a function of the electrophilicity of its carbon atom and the steric accessibility of its planar faces. In this compound, these factors are uniquely modulated by the molecular architecture, creating a nuanced reactivity profile that distinguishes it from simpler acyclic or unsubstituted cyclic ketones.

Electronic and Steric Effects: The primary modulator of reactivity is the ethyl group at the C2 position.

-

Electronic Influence: Alkyl groups are weakly electron-donating via an inductive effect. This donation of electron density to the carbonyl carbon slightly diminishes its partial positive charge, rendering it marginally less electrophilic than the carbonyl in unsubstituted cyclopentanone.[1][2] Consequently, it is generally less reactive towards nucleophiles than aldehydes but exhibits typical ketone reactivity.[3]

-

Steric Hindrance: The spatial bulk of the ethyl group creates a significant steric impediment on one face of the carbonyl.[4][5][6] This phenomenon, known as steric hindrance, is a dominant factor in controlling the stereochemical outcome of nucleophilic additions, as the incoming nucleophile will preferentially attack from the less crowded, more accessible face of the carbonyl plane.[7]

Influence of Ring Strain: Five-membered rings possess inherent angle strain (Bayer strain), as the internal bond angles deviate from the ideal sp³ (109.5°) and sp² (120°) geometries. This strain can influence the energetics of reactions involving the carbonyl group. The transition from a trigonal planar (sp²) carbonyl to a tetrahedral (sp³) intermediate during nucleophilic addition can partially alleviate this strain, a factor that can contribute to the overall reaction kinetics.[8]

Nucleophilic Addition: Harnessing Stereocontrol

Nucleophilic addition is the archetypal reaction of carbonyl compounds. For this compound, the C2-ethyl group acts as a stereodirecting element, allowing for predictable control over the formation of new stereocenters.

Mechanistic Pathway and Stereoselectivity:

The addition of a nucleophile proceeds via attack on the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate.[9][10][11] Due to the steric bulk of the ethyl group, the trajectory of nucleophilic attack is biased. According to the Felkin-Anh model of stereoselectivity, the nucleophile preferentially approaches from the side opposite the largest substituent (the ethyl group), leading to the formation of one diastereomer in excess.[12]

Caption: Diastereoselective nucleophilic attack on this compound.

Experimental Protocols for Nucleophilic Addition

A. Diastereoselective Reduction using Sodium Borohydride

This protocol describes the reduction of the carbonyl to a secondary alcohol, yielding a diastereomeric mixture of 2-ethylcyclopentanols, with the trans isomer typically predominating.

-

Methodology:

-

Dissolve this compound (1.0 eq) in methanol (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

-

Purify by column chromatography if necessary.

-

B. Grignard Reaction for C-C Bond Formation

This protocol details the addition of an ethyl Grignard reagent to form 1,2-diethylcyclopentan-1-ol, creating a tertiary alcohol.

-

Methodology:

-

To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.5 eq).

-

Add a solution of bromoethane (1.5 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the formation of the Grignard reagent (ethylmagnesium bromide).

-

Once the magnesium is consumed, cool the Grignard solution to 0 °C.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

After the addition, allow the reaction to warm to room temperature and stir for 2 hours.

-

Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate (3 x 25 mL).

-

Combine the organic phases, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting tertiary alcohol via column chromatography.

-

| Reaction | Reagent | Product Type | Typical Major Diastereomer |

| Reduction | NaBH₄ | Secondary Alcohol | trans-2-Ethylcyclopentanol |

| Alkylation | EtMgBr | Tertiary Alcohol | trans-1,2-Diethylcyclopentanol |

α-Carbon Functionalization via Enolate Intermediates

The presence of α-hydrogens makes this compound amenable to deprotonation, forming a nucleophilic enolate. The regiochemical outcome of this deprotonation is highly dependent on the reaction conditions, allowing for selective functionalization at either the C2 or C5 position.

Kinetic vs. Thermodynamic Enolate Control:

Two distinct enolates can be formed from this compound. The choice of base, temperature, and solvent dictates which isomer is generated preferentially.[13]

-

Kinetic Enolate: Deprotonation at the less-substituted C5 position is sterically more accessible and occurs faster. Using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) irreversibly forms the kinetic enolate as the major species.[13][14]

-

Thermodynamic Enolate: The more-substituted enolate, with the double bond between C1 and C2, is thermodynamically more stable. It is favored under equilibrating conditions, which are achieved by using a less hindered base (e.g., NaH or KH) at room temperature or higher, allowing for proton exchange until the most stable conjugate base is formed.[13]

Caption: Regioselective alkylation via kinetic and thermodynamic enolates.

Experimental Protocol: Kinetically Controlled α-Alkylation

This protocol describes the methylation at the C5 position, the kinetically favored site.

-

Self-Validating System: The success of this protocol relies on the rigorous exclusion of moisture and air, and precise temperature control, which are critical for the formation and stability of the kinetic enolate.

-

Methodology:

-

Prepare a solution of LDA in situ: To a flame-dried flask under nitrogen, add anhydrous THF followed by diisopropylamine (1.1 eq). Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at -78 °C.

-

Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the LDA solution, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete enolate formation.

-

Add iodomethane (CH₃I, 1.2 eq) dropwise.

-

Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Perform an aqueous workup as described in previous protocols.

-

Purify the crude product by column chromatography to isolate 5-methyl-2-ethylcyclopentanone.

-

Conclusion

The reactivity of the carbonyl group in this compound is a compelling case study in the interplay of electronic properties and steric effects. The C2-ethyl group, while slightly deactivating the carbonyl towards nucleophilic attack, serves as a powerful stereodirecting element, enabling high levels of diastereoselectivity. Furthermore, its asymmetric structure allows for exquisite regiochemical control in enolate-based transformations through the judicious selection of reaction conditions. A comprehensive grasp of these principles is essential for leveraging this ketone as a strategic building block in the synthesis of complex molecular targets within pharmaceutical and materials science.

References

- Soderberg, T. (2022). 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. Chemistry LibreTexts. [Link]

- Study.com. (n.d.). Steric Hindrance Effect | Definition, Factors & Examples. [Link]

- Chemistry LibreTexts. (2023). 4.6: Nucleophilic Addition Reactions. [Link]

- Wikipedia. (n.d.). Nucleophilic addition. [Link]

- Chemistry LibreTexts. (2022). 3.

- Gadirova, E.M., et al. The Reactions with Cyclic Ketones. International Journal of Recent Scientific and technical research. [Link]

- YouTube. (2021). Steric Acceleration | Rate Of Reaction | Dynamic Stereochemistry. [Link]

- YouTube. (2021). mod03lec24 - Nucleophilic Addition Reactions and its Stereochemistry. [Link]

- Coconote. (2024). Alkylation Techniques in Organic Chemistry. [Link]

- Filo. (2025). Reaction of Cyclopentanone with OH⁻. [Link]

- Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. [Link]

- YouTube. (2021). Carbonyl Reactivity Trend. [Link]

- Wikipedia. (n.d.). Steric effects. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Steric effects - Wikipedia [en.wikipedia.org]

- 5. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]

- 6. Steric Hindrance Effect | Definition, Factors & Examples - Video | Study.com [study.com]

- 7. m.youtube.com [m.youtube.com]

- 8. ijrsset.org [ijrsset.org]

- 9. Reaction of Cyclopentanone with OH⁻ | Filo [askfilo.com]

- 10. Nucleophilic addition - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. coconote.app [coconote.app]

An In-Depth Technical Guide to the Stereoisomers of 2-Ethylcyclopentanone: Synthesis, Separation, and Properties

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-ethylcyclopentanone, a chiral ketone of significant interest in the fields of fragrance chemistry and asymmetric synthesis. We delve into the foundational principles of its stereochemistry, explore methodologies for the preparation of enantiomerically enriched forms, and discuss the distinct physicochemical and sensory properties that differentiate the (R)- and (S)-enantiomers. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a deep technical understanding of this versatile chiral building block. We will examine both asymmetric synthesis strategies and chiral resolution techniques, providing field-proven insights into experimental design and execution. All discussions are grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Significance of Chirality in this compound

This compound (C₇H₁₂O) is a cyclic ketone possessing a single stereocenter at the C2 position, giving rise to two non-superimposable mirror images: (R)-2-ethylcyclopentanone and (S)-2-ethylcyclopentanone.[1][2] While identical in most of their physical properties, such as boiling point and density, these enantiomers can exhibit profoundly different biological and sensory properties. This divergence is a cornerstone of stereochemistry; the specific three-dimensional arrangement of atoms interacts differently with other chiral entities, such as biological receptors.

In the fragrance and flavor industry, it is well-established that the enantiomers of a chiral odorant can possess distinct smells, both in character and intensity.[3] For drug development professionals, chiral ketones like the enantiomers of this compound serve as valuable synthons—starting materials for the construction of more complex, stereochemically defined active pharmaceutical ingredients (APIs). The use of a single, pure enantiomer is often crucial for therapeutic efficacy and to avoid off-target effects that the other enantiomer might cause.[4]

This guide will provide the technical foundation necessary to approach the synthesis, separation, and application of these important stereoisomers.

Synthesis and Enantiomeric Enrichment Strategies

The preparation of enantiomerically pure or enriched this compound can be approached through two primary strategies: asymmetric synthesis, which aims to create the desired enantiomer directly, and chiral resolution, which separates a racemic mixture of the two enantiomers.

Asymmetric Synthesis Approaches

Asymmetric synthesis offers a more atom-economical approach to obtaining a single enantiomer. While a specific, detailed protocol for this compound is not widely available in peer-reviewed literature, several established methods for the enantioselective synthesis of 2-substituted cyclopentanones can be adapted.

One powerful strategy involves the asymmetric conjugate addition of an ethyl group to a cyclopentenone precursor. This can be achieved using organocatalysis or metal-catalyzed reactions with a chiral ligand. For instance, a chiral boro-phosphate catalyst has been successfully used in the reductive amination of 2,2-disubstituted 1,3-cyclopentadiones to generate chiral β-amino ketones with high enantioselectivity, a transformation that highlights the potential for creating chiral centers adjacent to the carbonyl group in cyclopentane rings.[5]

Another relevant approach is the enantioselective synthesis of 2-aryl cyclopentanones through asymmetric epoxidation followed by epoxide rearrangement, a method that establishes the stereocenter at the C2 position with high enantiomeric excess.[4] While this method is demonstrated for an aryl substituent, the principles can inform the development of a synthesis for this compound.

Diagram 1: Conceptual Asymmetric Synthesis Pathway

Caption: Asymmetric synthesis of this compound.

Chiral Resolution of Racemic this compound

Chiral resolution remains a robust and widely practiced method for obtaining both enantiomers from a racemic mixture. The primary techniques are preparative chiral High-Performance Liquid Chromatography (HPLC) and diastereomeric salt crystallization.

Direct separation of enantiomers by preparative chiral HPLC is a powerful technique that relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving chiral ketones.[6]

Experimental Protocol: General Method for Chiral HPLC Resolution

-

Column Selection: Screen analytical scale columns with various polysaccharide-based CSPs (e.g., Chiralpak® IA, IB, IC) to identify a suitable stationary phase that provides baseline or near-baseline separation of the enantiomers.

-

Mobile Phase Optimization: Optimize the mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), to achieve optimal resolution and retention times.[7]

-

Scale-Up: Once analytical conditions are established, scale up the separation to a preparative column with the same stationary phase. Adjust the flow rate and sample loading to maximize throughput while maintaining resolution.

-

Fraction Collection: Collect the eluting fractions corresponding to each enantiomer.

-

Solvent Removal: Remove the mobile phase from the collected fractions under reduced pressure to yield the isolated, enantiomerically pure (R)- and (S)-2-ethylcyclopentanone.

-

Purity Analysis: Verify the enantiomeric excess (e.e.) of each fraction using an analytical chiral HPLC method.

This classical resolution technique involves reacting the racemic ketone with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. For ketones, this typically involves a two-step process: reduction to the corresponding alcohol, formation of a diastereomeric ester or salt with a chiral acid or base, separation, and then oxidation back to the ketone.

Diagram 2: Diastereomeric Resolution Workflow

Caption: Diastereomeric resolution of this compound.

Physicochemical and Sensory Properties

The physical properties of the racemic mixture and the individual enantiomers are largely identical, with the notable exception of their interaction with plane-polarized light. The sensory properties, however, are expected to differ significantly.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound and its stereoisomers.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O | [1] |

| Molecular Weight | 112.17 g/mol | [1][2] |

| Boiling Point | 158-160 °C | [8] |

| IUPAC Name (Racemic) | 2-ethylcyclopentan-1-one | [1] |

| IUPAC Name ((R)-enantiomer) | (2R)-2-ethylcyclopentan-1-one | [2] |

| IUPAC Name ((S)-enantiomer) | (2S)-2-ethylcyclopentan-1-one | N/A |

| Computed XLogP3-AA | 1.3 | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

Sensory Properties

Based on analogous chiral ketones used in the fragrance industry, it is highly probable that the (R)- and (S)-enantiomers of this compound also have unique and distinguishable odor characteristics. The racemic mixture is generally described as having a distinctive odor that is useful in fragrance and flavor applications.[4] A detailed sensory analysis of the pure enantiomers would be a valuable area for future research to fully characterize their potential in perfumery.

Applications in Asymmetric Synthesis

Enantiomerically pure this compound is a valuable chiral building block for the synthesis of more complex molecules. The ketone functionality allows for a wide range of chemical transformations, such as nucleophilic additions, reductions, and alpha-functionalization, while the stereocenter at the C2 position can direct the stereochemical outcome of subsequent reactions. This makes it a useful starting material in the synthesis of natural products and pharmaceuticals where precise control of stereochemistry is paramount.

Conclusion

The stereoisomers of this compound represent a fascinating case study in the importance of chirality. While challenging to separate or synthesize in their enantiomerically pure forms, the distinct properties of the (R)- and (S)-enantiomers make them valuable targets for the fragrance and pharmaceutical industries. This guide has outlined the key strategies for their preparation and separation, drawing upon established methodologies in asymmetric synthesis and chiral resolution. The detailed protocols and conceptual frameworks provided herein are intended to serve as a valuable resource for researchers and professionals working with this and other chiral molecules. Further investigation into the specific sensory profiles of the individual enantiomers will undoubtedly unlock their full potential in the development of novel fragrances and flavors.

References

- BOC Sciences. (n.d.). 2-cyclopentyl cyclopentanone, 4884-24-6. The Good Scents Company.